molecular formula C29H30F2N4O2 B2861285 (2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione CAS No. 2416218-42-1

(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione

Cat. No. B2861285
CAS RN: 2416218-42-1
M. Wt: 504.582
InChI Key: KMAFMWMGKSQUTD-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C29H30F2N4O2 and its molecular weight is 504.582. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antagonist Activity

A study by Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with the bis(4-fluorophenyl)methyl group. These compounds were evaluated for their ability to act as antagonists to 5-HT2 and alpha 1 receptors, finding that some derivatives exhibited significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo, suggesting their potential in neurological research and therapy (Watanabe et al., 1992).

Chemical Synthesis Techniques

Li-hua et al. (2010) reported on a convenient approach to synthesize enantiopure derivatives, including those related to the bis(phenylmethyl) piperazine backbone. This method leverages the cyclodipeptide from phenylalanine methyl ester, showcasing a pathway to synthesizing such complex molecules with potential applications in medicinal chemistry (Li-hua et al., 2010).

Luminescent Properties and Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds and studied their luminescent properties and photo-induced electron transfer. Such studies highlight the potential of using piperazine derivatives in developing new materials for optical and electronic applications (Gan et al., 2003).

Molecular Solids and Crystal Engineering

Polaske et al. (2009) focused on the design and synthesis of xylylene-linked bis(piperazine-2,5-diones) to extend the molecular framework of such compounds. Their work on crystal structures and the effects of side chain substitution contributes to the broader field of crystal engineering and material science (Polaske et al., 2009).

Synthesis and Application in Metal Complexes

Baran et al. (2012) explored the synthesis, spectroscopic, and thermal properties of Pt(II) complexes involving polydentate ligands based on piperazine derivatives. Such research underscores the relevance of these compounds in coordination chemistry and potential industrial applications (Baran et al., 2012).

properties

IUPAC Name

(2S)-2-amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30F2N4O2/c30-24-9-5-20(6-10-24)28(21-7-11-25(31)12-8-21)33-13-15-34(16-14-33)29(37)26(32)17-27(36)35-18-22-3-1-2-4-23(22)19-35/h1-12,26,28H,13-19,32H2/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAFMWMGKSQUTD-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C(CC(=O)N4CC5=CC=CC=C5C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)[C@H](CC(=O)N4CC5=CC=CC=C5C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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